2-Ethyl-2-methylsuccinic acid

Description

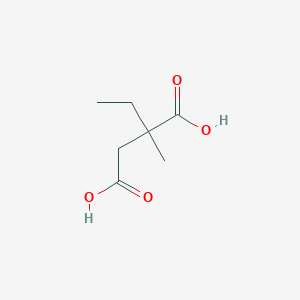

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-7(2,6(10)11)4-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYJJKHDNNVUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031616 | |

| Record name | 2-Ethyl-2-methylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-31-2 | |

| Record name | 2-Ethyl-2-methylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 631-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethyl-2-methylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-METHYLSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IN25EXW9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-2-methylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylsuccinic acid, also known as α-ethyl-α-methylsuccinic acid, is a dicarboxylic acid with the chemical formula C₇H₁₂O₄.[1] This compound is of interest to the scientific community, particularly in the fields of organic synthesis and metabolic studies. It is recognized as an impurity of the antiepileptic drug ethosuximide (B1671622) and is notably elevated in the metabolic disorder ethylmalonic encephalopathy. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and biological relevance, tailored for a technical audience.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid.[2] It is soluble in polar solvents such as water and alcohols. Its chemical structure features two carboxylic acid functional groups, which impart acidic properties and allow for reactions such as esterification and neutralization.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₄ | [1][3][4] |

| Molecular Weight | 160.17 g/mol | [1][4] |

| CAS Number | 631-31-2 | [1][2] |

| IUPAC Name | 2-Ethyl-2-methylbutanedioic acid | [1] |

| Melting Point | 97-102 °C (after purification) | |

| Boiling Point | Not available | [4] |

| pKa₁ (estimated) | ~4 | [5][6] |

| pKa₂ (estimated) | ~5.5 | [5][6] |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | [2] |

| LogP | 0.962 | [2] |

Synthesis

A detailed and reliable method for the synthesis of this compound is provided in Organic Syntheses. The procedure involves the reaction of ethyl cyanoacetate (B8463686) with 2-butanone, followed by hydrolysis of the resulting intermediate.

Experimental Protocol: Synthesis of α-Ethyl-α-methylsuccinic Acid

Materials:

-

Potassium cyanide (71.6 g, 1.1 moles)

-

95% Ethanol (B145695) (100 ml)

-

Ethyl cyanoacetate (113 g, 1 mole)

-

2-Butanone (79 g, 1.1 moles)

-

Glacial acetic acid (66 ml)

-

Concentrated hydrochloric acid

-

Ether

-

Benzene

-

Hexane

-

Concentrated sulfuric acid

-

Potassium hydroxide (B78521) pellets

Procedure:

-

A solution of ethyl cyanoacetate, 2-butanone, and glacial acetic acid is added to a stirred solution of potassium cyanide in 95% ethanol over a period of 1 hour.

-

The mixture is stirred for an additional hour and then allowed to stand at room temperature for 7 days.

-

500 ml of concentrated hydrochloric acid is added to the semi-solid reaction mixture, and the mixture is refluxed for 4 hours.

-

An additional 500 ml of hydrochloric acid is added, and refluxing is continued for another 4 hours.

-

The cooled reaction mixture is extracted with four portions of ether.

-

The combined ether extracts are filtered, and about two-thirds of the ether is distilled off.

-

The remaining ether is removed, and the residue is dissolved in 200 ml of 24% hydrochloric acid.

-

The solution is distilled until the boiling point reaches 108°C.

-

The solution is cooled and allowed to stand at 5°C for about 20 hours.

-

The product is collected by vacuum filtration and dried in a vacuum desiccator containing concentrated sulfuric acid and potassium hydroxide pellets.

-

Purification (Optional): The crude acid can be further purified by dissolving it in benzene, filtering, adding hexane, and cooling to 5°C to yield purified α-ethyl-α-methylsuccinic acid with a melting point of 97–102 °C.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to 2-Ethyl-2-methylsuccinic Acid: Structure, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethyl-2-methylsuccinic acid, a substituted dicarboxylic acid. The document details its chemical structure, explores its constitutional and stereoisomers, presents available physicochemical data, and outlines a detailed experimental protocol for its synthesis. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Structure and Identification

This compound, also known as 2-ethyl-2-methylbutanedioic acid, is a seven-carbon dicarboxylic acid.[1] Its structure features a succinic acid backbone with both an ethyl and a methyl group substituted at the alpha (C2) position.

The fundamental chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-Ethyl-2-methylbutanedioic acid[1] |

| CAS Number | 631-31-2[1] |

| Molecular Formula | C₇H₁₂O₄[1] |

| Molecular Weight | 160.17 g/mol [1] |

| Canonical SMILES | CCC(C)(CC(=O)O)C(=O)O[1] |

| InChI Key | FDYJJKHDNNVUDR-UHFFFAOYSA-N[1] |

Below is a DOT script-generated diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Isomerism

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound (C₇H₁₂O₄), both constitutional isomerism and stereoisomerism are possible.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different connectivity of atoms. Several constitutional isomers exist for a dicarboxylic acid with the formula C₇H₁₂O₄. Some examples include:

-

Heptanedioic acid (Pimelic acid): A linear seven-carbon dicarboxylic acid.

-

Methylhexanedioic acids: Various isomers with a methyl group on the hexane (B92381) backbone (e.g., 2-methylhexanedioic acid, 3-methylhexanedioic acid).

-

Ethylpentanedioic acids: Various isomers with an ethyl group on the pentane (B18724) backbone (e.g., 2-ethylpentanedioic acid, 3-ethylpentanedioic acid).

-

Dimethylpentanedioic acids: Various isomers with two methyl groups on the pentane backbone (e.g., 2,2-dimethylpentanedioic acid, 2,3-dimethylpentanedioic acid, 2,4-dimethylpentanedioic acid, 3,3-dimethylpentanedioic acid).

The following diagram illustrates the relationship between this compound and some of its constitutional isomers.

Caption: Constitutional isomers of C₇H₁₂O₄ dicarboxylic acids.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. This compound has a chiral center at the C2 position, the carbon atom to which the ethyl, methyl, and two carboxyl-containing groups are attached. This chirality gives rise to two enantiomers: (S)-2-ethyl-2-methylsuccinic acid and (R)-2-ethyl-2-methylsuccinic acid.

The diagram below, generated using DOT script, illustrates the enantiomers of this compound.

Caption: Enantiomers of this compound.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is provided in the table below. It is important to note that experimentally determined values for properties such as melting and boiling points are not consistently reported in the literature.

| Property | Value | Source |

| Molecular Weight | 160.17 g/mol | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | PubChem[1] |

| logP (octanol-water partition coefficient) | 0.962 | ChemScene[2] |

| Hydrogen Bond Donors | 2 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Rotatable Bonds | 4 | ChemScene[2] |

| Melting Point | 97-102 °C (after purification) | Organic Syntheses[2] |

| Boiling Point | Not available | ChemSynthesis[3] |

| Density | Not available | ChemSynthesis[3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following spectral data are available for this compound in public databases:

-

¹H NMR: Data available on PubChem.[1]

-

¹³C NMR: Data available on PubChem.[1]

-

Infrared (IR) Spectrum: Data available on PubChem.[1]

-

Mass Spectrum: Data available on PubChem.[1]

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure published in Organic Syntheses.[2]

Reaction Scheme:

2-Butanone + Ethyl cyanoacetate (B8463686) + KCN → Intermediate → this compound

Materials and Reagents:

-

2-Butanone

-

Ethyl cyanoacetate

-

Potassium cyanide (KCN)

-

95% Ethanol

-

Glacial acetic acid

-

Diethyl ether

-

24% Hydrochloric acid (HCl)

-

Benzene

-

Hexane

-

Concentrated sulfuric acid (for desiccator)

-

Potassium hydroxide (B78521) pellets (for desiccator)

Procedure:

-

Reaction Setup: In a 2-liter round-bottomed flask equipped with a Hershberg stirrer, combine 71.6 g (1.1 moles) of potassium cyanide and 100 ml of 95% ethanol.

-

Addition of Reactants: Prepare a solution of 113 g (1 mole) of ethyl cyanoacetate, 79 g (1.1 moles) of 2-butanone, and 66 ml of glacial acetic acid. Add this solution to the stirred potassium cyanide solution over a period of 1 hour.

-

Reaction: Continue stirring the mixture for an additional 4 hours.

-

Work-up:

-

Add 500 ml of water to the reaction mixture, followed by 500 ml of diethyl ether.

-

Separate the ether layer. Extract the aqueous layer with three 100-ml portions of ether.

-

Combine all the ether extracts and wash them with 100 ml of water.

-

Extract the combined ether solution with a solution of 60 g of sodium hydroxide in 200 ml of water, performing the extraction in three portions.

-

-

Hydrolysis:

-

Transfer the aqueous solution to a 1-liter round-bottomed flask and add 100 g of sodium hydroxide.

-

Reflux the solution for 10 hours.

-

-

Isolation and Purification:

-

Cool the reaction mixture and acidify it with concentrated hydrochloric acid.

-

Extract the acidified solution continuously with ether for 20 hours.

-

Dry the ether extract over anhydrous sodium sulfate (B86663) and then remove the ether by distillation.

-

Dissolve the residue (approximately 160 g) in 200 ml of 24% hydrochloric acid.

-

Distill the solution until the boiling point reaches 108°C.

-

Cool the solution and let it stand at 5°C for about 20 hours.

-

Collect the resulting solid product by vacuum filtration and dry it in a vacuum desiccator containing concentrated sulfuric acid and potassium hydroxide pellets.

-

-

Recrystallization (Optional): For further purification, dissolve 50 g of the acid in 100 ml of benzene. Filter the solution, add 100 ml of hexane, and cool to 5°C to yield purified this compound.

The workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Biological Activity

The biological activity of this compound is not extensively documented. It has been identified as an impurity in the anti-epileptic drug Ethosuximide.[1] One study has reported that this compound is an inhibitor of plasmid-borne IMP-1 metallo-β-lactamase, an enzyme that confers antibiotic resistance to bacteria.[4] However, there is no information available in the current literature regarding its involvement in specific signaling pathways in mammalian systems. Further research is needed to fully elucidate the biological roles and pharmacological potential of this compound.

References

An In-depth Technical Guide on the Stereochemistry of 2-Ethyl-2-methylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylsuccinic acid, a chiral dicarboxylic acid, presents a foundational case study in stereochemistry. Its single chiral center gives rise to a pair of enantiomers, (R)- and (S)-2-ethyl-2-methylsuccinic acid. This guide provides a comprehensive overview of the synthesis of the racemic mixture, the principles and a general protocol for the resolution of its enantiomers, and its role as an inhibitor of IMP-1 metallo-β-lactamase. The physical and spectroscopic properties are detailed to aid in the identification and characterization of this compound and its stereoisomers.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through a one-step condensation and hydrolysis reaction.[1] A detailed protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of (±)-2-Ethyl-2-methylsuccinic Acid[1]

Materials:

-

Potassium cyanide

-

95% Ethanol

-

Ethyl cyanoacetate

-

2-Butanone

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

Ether

-

Benzene

-

Hexane

Procedure:

-

In a 2-liter round-bottomed flask equipped with a stirrer, combine 71.6 g (1.1 moles) of potassium cyanide and 100 ml of 95% ethanol.

-

Prepare a solution of 113 g (1 mole) of ethyl cyanoacetate, 79 g (1.1 moles) of 2-butanone, and 66 ml of glacial acetic acid. Add this solution to the stirred potassium cyanide solution over a period of 1 hour.

-

Continue stirring for an additional hour, then allow the mixture to stand at room temperature for 7 days.

-

Add 500 ml of concentrated hydrochloric acid to the resulting semi-solid mixture and reflux for 4 hours.

-

Add an additional 500 ml of concentrated hydrochloric acid and continue to reflux for another 4 hours.

-

After cooling, extract the reaction mixture with four portions of ether (400 ml, 250 ml, 200 ml, 200 ml).

-

Combine the ether extracts, filter, and distill off approximately two-thirds of the ether.

-

Transfer the remaining ethereal solution to an Erlenmeyer flask and remove the rest of the ether.

-

Dissolve the residue in 200 ml of 24% hydrochloric acid and distill until the boiling point reaches 108°C.

-

Cool the solution and let it stand at 5°C for about 20 hours to crystallize the product.

-

Collect the crystals by vacuum filtration and dry them in a vacuum desiccator over sulfuric acid and potassium hydroxide (B78521) pellets. This yields 65–75 g of racemic this compound.

-

Further concentration of the mother liquor can yield an additional 8–9 g of the product.

-

The crude product can be purified by recrystallization from a benzene-hexane mixture to yield a product with a melting point of 97–102°C.

Stereochemistry and Resolution of Enantiomers

This compound possesses a single stereocenter at the C2 position, leading to the existence of two enantiomers: (R)-2-ethyl-2-methylsuccinic acid and (S)-2-ethyl-2-methylsuccinic acid. The absolute configuration of the levorotatory (-) enantiomer has been determined to be (R).

The separation of these enantiomers is typically achieved through chiral resolution, a process that involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of these diastereomers and subsequent regeneration of the pure enantiomers.

Experimental Protocol: General Principle for Chiral Resolution

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (-)-brucine or (-)-cinchonidine)

-

Suitable solvent (e.g., acetone, ethanol, water, or mixtures thereof)

-

Hydrochloric acid

-

Ether or other suitable organic solvent

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic this compound in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Mix the two solutions.

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts. The less soluble diastereomer will crystallize out first.

-

Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be improved by recrystallization.

-

Regeneration of Enantiomer: Suspend the purified diastereomeric salt in water and acidify with hydrochloric acid to protonate the chiral amine, making it water-soluble.

-

Extraction: Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent like ether.

-

Isolation of Pure Enantiomer: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the pure enantiomer.

-

The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar acidification and extraction process.

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for racemic this compound. Data for the pure enantiomers, such as specific rotation and melting points, are not available in the searched literature.

Table 1: Physicochemical Properties of (±)-2-Ethyl-2-methylsuccinic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| CAS Number | 631-31-2 | [2] |

| Melting Point | 91-97 °C (crude), 97-102 °C (recrystallized) | [1] |

Table 2: Spectroscopic Data for (±)-2-Ethyl-2-methylsuccinic Acid

| Spectrum Type | Key Signals/Features |

| ¹H NMR | Data available on PubChem |

| ¹³C NMR | Data available on PubChem |

| IR | Data available on PubChem |

| Mass Spectrometry | Data available on PubChem |

Biological Activity: Inhibition of IMP-1 Metallo-β-lactamase

Substituted succinic acids have been identified as potent inhibitors of IMP-1, a plasmid-borne metallo-β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[3] While specific kinetic data for this compound is not available, the general mechanism of inhibition for this class of compounds involves interaction with the zinc ions in the active site of the enzyme.[3][4][5]

The dicarboxylic acid functionality of the succinic acid derivatives is crucial for this interaction, as it can chelate the zinc ions that are essential for the catalytic activity of the enzyme. This binding prevents the hydrolysis of the β-lactam ring of antibiotics, thereby restoring their efficacy.

Logical Relationship of IMP-1 Inhibition

Caption: Conceptual workflow of IMP-1 inhibition.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry of this compound, including a robust protocol for its synthesis and a general framework for the resolution of its enantiomers. While specific physical data for the pure enantiomers remain elusive in the reviewed literature, the provided spectroscopic information for the racemic compound serves as a valuable resource for its characterization. Furthermore, the established role of succinic acid derivatives as inhibitors of IMP-1 metallo-β-lactamase highlights the potential biological significance of this molecule and its stereoisomers, warranting further investigation into their specific inhibitory kinetics and potential therapeutic applications. This guide serves as a foundational document for researchers and professionals engaged in stereochemical studies and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C7H12O4 | CID 97776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Succinic acids as potent inhibitors of plasmid-borne IMP-1 metallo-beta-lactamase [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory activity of meso-dimercaptosuccinic acid against IMP metallo-β-lactamase variants in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory activity of meso-dimercaptosuccinic acid against IMP metallo-β-lactamase variants in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Ethyl-2-methylsuccinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethyl-2-methylsuccinic acid, a valuable building block in medicinal chemistry and materials science. This document details the most common synthetic pathway, including a step-by-step experimental protocol, and presents relevant quantitative data.

Introduction

This compound, with the chemical formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol , is a dicarboxylic acid with a chiral center.[1][2][3] Its structure lends itself to a variety of applications, including the synthesis of pharmacologically active compounds and the development of novel polymers. This guide focuses on the well-established malonic ester synthesis route for the preparation of this compound.

Synthetic Pathway: Malonic Ester Synthesis

The most prevalent and adaptable method for synthesizing this compound is the malonic ester synthesis. This classical approach involves the sequential alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired substituted succinic acid.

The overall transformation can be visualized as follows:

Caption: Malonic ester synthesis pathway for this compound.

Experimental Protocols

The following is a detailed, three-stage experimental protocol for the synthesis of this compound, adapted from established procedures for malonic ester alkylation and hydrolysis.

Stage 1: Synthesis of Diethyl Ethylmalonate

This stage involves the mono-alkylation of diethyl malonate with an ethyl group.

Experimental Workflow:

Caption: Workflow for the synthesis of Diethyl Ethylmalonate.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g of sodium metal in 25 g of absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, gradually add 16 g of diethyl malonate. A voluminous precipitate of the sodium salt of diethyl malonate may form.[4]

-

Through the dropping funnel, add 20 g of ethyl bromide portion-wise. An exothermic reaction should be observed.

-

Heat the reaction mixture to reflux until the solution is no longer alkaline to litmus (B1172312) paper (approximately 1-2 hours).[5]

-

After the reaction is complete, remove the ethanol by distillation.

-

To the residue, add water and extract the product with diethyl ether.

-

Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation.

-

The crude product is then purified by vacuum distillation to yield diethyl ethylmalonate.

Stage 2: Synthesis of Diethyl 2-Ethyl-2-methylsuccinate

This stage involves the second alkylation, introducing a methyl group.

Experimental Workflow:

Caption: Workflow for the synthesis of Diethyl 2-Ethyl-2-methylsuccinate.

Methodology:

-

Prepare a solution of sodium ethoxide in absolute ethanol as described in Stage 1.

-

To this solution, add the diethyl ethylmalonate obtained from the previous stage.

-

Add a stoichiometric equivalent of methyl iodide through the dropping funnel.

-

Reflux the reaction mixture until the reaction is complete (monitoring by TLC is recommended).

-

Follow the same work-up and purification procedure as in Stage 1 to isolate diethyl 2-ethyl-2-methylsuccinate.

Stage 3: Hydrolysis and Decarboxylation to this compound

The final stage involves the conversion of the diester to the target dicarboxylic acid.

Experimental Workflow:

Caption: Workflow for the hydrolysis and decarboxylation.

Methodology (Acid-Catalyzed):

-

Reflux the diethyl 2-ethyl-2-methylsuccinate with an excess of a dilute mineral acid, such as hydrochloric acid or sulfuric acid.[6]

-

Continue heating until the hydrolysis is complete. The progress of the reaction can be monitored by the disappearance of the ester starting material (e.g., by TLC or GC).

-

Upon completion of hydrolysis, the reaction mixture is heated to induce decarboxylation, which results in the evolution of carbon dioxide.[7] The temperature is typically raised and held until gas evolution ceases.

-

After cooling, the aqueous solution is extracted with a suitable organic solvent, such as diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by crystallization from an appropriate solvent system.

Quantitative Data

The following table summarizes key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 105-53-3 | Starting material |

| Ethyl Bromide | C₂H₅Br | 108.97 | 74-96-4 | Alkylating agent |

| Methyl Iodide | CH₃I | 141.94 | 74-88-4 | Alkylating agent |

| This compound | C₇H₁₂O₄ | 160.17 | 631-31-2 | Final Product [1][2][3] |

| 2-Ethyl-2-methylsuccinic Anhydride (B1165640) | C₇H₁₀O₃ | 142.15 | 50598-33-9 | A related compound.[8] |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Spectroscopic data for this compound are available in public databases.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Data is available on platforms such as SpectraBase.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the carboxylic acid functional groups (O-H and C=O stretching). IR spectra are available from sources like the NIST Mass Spectrometry Data Center.[1]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Conclusion

The malonic ester synthesis provides a reliable and versatile route to this compound. By carefully controlling the reaction conditions at each stage, researchers can obtain this valuable dicarboxylic acid in good yield. The detailed experimental protocols and data presented in this guide are intended to support scientists and professionals in the successful synthesis and application of this important chemical intermediate.

References

- 1. This compound | C7H12O4 | CID 97776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. prepchem.com [prepchem.com]

- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound anhydride - CAS - 50598-33-9 | Axios Research [axios-research.com]

The Diverse Biological Activities of 2-Ethyl-2-methylsuccinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The succinimide (B58015) ring, a core structural motif derived from succinic acid, has long been a privileged scaffold in medicinal chemistry, yielding compounds with a wide array of biological activities. Among these, derivatives of 2-ethyl-2-methylsuccinic acid have demonstrated significant potential in several therapeutic areas, most notably as anticonvulsant, anticancer, and antimicrobial agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development efforts.

Anticonvulsant Activity: Modulating Neuronal Excitability

The most prominent therapeutic application of a this compound derivative is the well-established anti-epileptic drug, ethosuximide (B1671622) (2-ethyl-2-methylsuccinimide). Its primary mechanism of action involves the inhibition of T-type calcium channels in thalamic neurons, which are crucial in generating the rhythmic cortical discharges characteristic of absence seizures.[1][2] This modulation of neuronal excitability has been a key focus in the development of new anticonvulsant agents.

Quantitative Data for Anticonvulsant Activity

The efficacy of anticonvulsant compounds is typically quantified by their median effective dose (ED50) in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

| Compound | Animal Model | Seizure Test | ED50 (mg/kg) | Reference |

| Ethosuximide | Mouse | MES | >500 | [3] |

| Ethosuximide | Mouse | scPTZ | 130 | [3] |

| Compound 14¹ | Mouse | MES | 49.6 | [3] |

| Compound 14¹ | Mouse | scPTZ | 67.4 | [3] |

| Compound 6k² | Mouse | MES | 9.2 | [4] |

¹1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione ²ethyl 2,2-dimethyl-1-(2-(4-chlorobenzoyl)hydrazinecarboxamido) cyclopropanecarboxylate

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To determine the ability of a test compound to prevent seizures induced by a maximal electrical stimulus.

Materials:

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Animal restrainers

-

0.9% Saline solution

-

Test compound and vehicle control

Procedure:

-

Animal Preparation: Male albino mice (20-25 g) are used. Animals are fasted overnight with free access to water.

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle alone.

-

Seizure Induction: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.

-

Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED50, the dose that protects 50% of the animals, is then determined using probit analysis.

Signaling Pathway: PI3K/Akt/mTOR in Epilepsy

Recent research has implicated the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway in the pathophysiology of epilepsy.[1] Dysregulation of this pathway can lead to abnormal neuronal growth, synaptic plasticity, and hyperexcitability. While the direct interaction of ethosuximide with this pathway is still under investigation, targeting components of the PI3K/Akt/mTOR cascade represents a promising strategy for the development of novel antiepileptic drugs.

PI3K/Akt/mTOR Signaling Pathway in Epilepsy.

Anticancer Activity: Inducing Programmed Cell Death

Derivatives of succinimide have emerged as a promising class of compounds with cytotoxic activity against various cancer cell lines.[5] Their mechanism of action often involves the induction of apoptosis, or programmed cell death, through the activation of specific signaling cascades.

Quantitative Data for Anticancer Activity

The in vitro anticancer activity of these compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines using assays such as the MTT assay.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| HIMOXOL¹ | MDA-MB-231 | Breast Cancer | 7.33 ± 0.79 | [5] |

| Compound 4a² | MCF-7 | Breast Cancer | 9.9 ± 0.57 | [5] |

| Compound 4b² | MDA-MB-231 | Breast Cancer | 6.1 ± 2.3 | [5] |

| Compound 4e² | T-47D | Breast Cancer | 4.6 ± 0.068 | [5] |

¹A synthetic oleanolic acid derivative. ²Pyrido[2,3-d]pyrimidine derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compound is added to the wells in a series of dilutions. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathway: JNK/p38 MAPK in Apoptosis

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are key signaling cascades involved in the cellular response to stress, including exposure to cytotoxic drugs. Activation of these pathways can lead to the induction of apoptosis through the regulation of pro- and anti-apoptotic proteins.

JNK/p38 MAPK Signaling Pathway in Apoptosis.

Antimicrobial Activity: Targeting Microbial Growth

Certain derivatives of succinimide have also been reported to possess antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[6][7] The development of new antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzene sulfonated metronidazole (B1676534) derivative (M1) | Staphylococcus aureus | 250 | [8] |

| Phenylacetamide metronidazole derivative (M3) | Streptococcus B | 187.5 | [8] |

| Thiazolidinone 4h | Rhodotorula sp. | 16.5 | [9] |

| Thiazolidinone 4l | Rhodotorula sp. | 16.5 | [9] |

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel therapeutic agents based on the this compound scaffold follows a structured workflow, from initial chemical synthesis to comprehensive biological evaluation.

Drug Discovery Workflow for Succinimide Derivatives.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. The established anticonvulsant activity of ethosuximide provides a strong foundation for the exploration of novel analogs with improved efficacy and broader applications. Furthermore, the emerging evidence of their anticancer and antimicrobial properties highlights the need for continued research in this area. The integration of chemical synthesis, robust biological screening, and detailed mechanistic studies, as outlined in this guide, will be crucial in unlocking the full therapeutic potential of this important chemical scaffold.

References

- 1. What is the mechanism of Ethosuximide? [synapse.patsnap.com]

- 2. Ethosuximide: Mechanism of Action [picmonic.com]

- 3. mdpi.com [mdpi.com]

- 4. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanistic Landscape of 2-Ethyl-2-methylsuccinic Acid in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-methylsuccinic acid, a dicarboxylic acid, has emerged as a molecule of interest in diverse biological contexts. It is recognized as a potent inhibitor of the zinc-dependent metalloenzyme Carboxypeptidase A and has been identified as an inhibitor of the IMP-1 metallo-β-lactamase, an enzyme conferring antibiotic resistance. Furthermore, its accumulation is a notable biomarker in the inborn error of metabolism, ethylmalonic encephalopathy. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, presenting available quantitative data, detailed experimental protocols for studying its interactions, and visual representations of the involved biological pathways and proposed mechanisms.

Inhibition of Carboxypeptidase A

This compound is a highly potent inhibitor of Carboxypeptidase A (CPA), a prototypic zinc protease.[1] The mechanism of inhibition is rooted in the specific topology of the CPA active site.

Mechanism of Action

The inhibitory action of this compound against Carboxypeptidase A is based on its ability to chelate the active site zinc ion and interact with key amino acid residues. The crystal structure of the enzyme-inhibitor complex reveals that a small cavity within the active site accommodates the methyl group of the inhibitor.[1] One of the carboxylate groups of the succinic acid derivative binds to the catalytic zinc ion, mimicking the tetrahedral transition state of substrate hydrolysis. The other carboxylate group forms interactions with positively charged or polar amino acid residues in the active site, such as Arginine-145.[2]

Below is a diagram illustrating the proposed binding mode of a succinic acid derivative in the active site of Carboxypeptidase A.

Quantitative Data

| Inhibitor | Target | Ki (µM) | Notes |

| (R)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 | Exhibits stereospecificity.[1] |

| (S)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 | Exhibits stereospecificity.[1] |

| Racemic 2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.28 | [1] |

Experimental Protocol: Carboxypeptidase A Inhibition Assay

A common method to determine the inhibitory activity of compounds against Carboxypeptidase A involves a spectrophotometric assay using a synthetic substrate.

Materials:

-

Carboxypeptidase A (from bovine pancreas)

-

This compound (or other inhibitor)

-

N-(p-Methoxy-phenylazo-formyl)-L-phenylalanine (substrate)

-

Tris-HCl buffer (pH 7.5)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitor

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Carboxypeptidase A in cold buffer.

-

Prepare a stock solution of the substrate in a suitable solvent.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions.

-

-

Assay:

-

In a cuvette, mix the Tris-HCl buffer, a specific concentration of the inhibitor (or DMSO for control), and the Carboxypeptidase A solution.

-

Incubate the mixture for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 350 nm) over time, which corresponds to the hydrolysis of the substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as the Dixon plot or non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed).

-

Inhibition of IMP-1 Metallo-β-Lactamase

This compound has been identified as an inhibitor of the plasmid-borne IMP-1 metallo-β-lactamase, an enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics.

Mechanism of Action

IMP-1 is a zinc-dependent enzyme that hydrolyzes the amide bond in the β-lactam ring of antibiotics. The inhibitory mechanism of succinic acid derivatives is believed to involve the chelation of the one or two zinc ions in the active site by the carboxylate groups of the inhibitor. This binding prevents the substrate (antibiotic) from accessing the catalytic center.

The following diagram illustrates a generalized workflow for screening inhibitors of metallo-β-lactamases.

Quantitative Data

While the specific IC50 or Ki value for this compound against IMP-1 is not detailed in the available literature, studies on other succinic acid derivatives demonstrate their potential as IMP-1 inhibitors.

| Inhibitor | Target | IC50 (µM) | Ki (µM) | Notes |

| Succinic acid derivative (NCI 20707) | IMP-1 | 5.0 - 17 | 3.3 ± 1.7 | Mixed inhibition.[3] |

| Other succinic acid derivatives | IMP-1 | 5.0 - 17 | - | [3] |

Experimental Protocol: IMP-1 Metallo-β-Lactamase Inhibition Assay

The inhibitory activity against IMP-1 can be assessed using a spectrophotometric assay with a chromogenic substrate like nitrocefin.

Materials:

-

Purified IMP-1 metallo-β-lactamase

-

This compound (or other inhibitor)

-

Nitrocefin (chromogenic β-lactam)

-

HEPES buffer (pH 7.5) containing ZnCl2

-

DMSO for dissolving inhibitor

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of IMP-1 in the appropriate buffer.

-

Prepare a stock solution of nitrocefin.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions.

-

-

Assay:

-

In a microplate well or cuvette, combine the HEPES buffer, a specific concentration of the inhibitor (or DMSO for control), and the IMP-1 enzyme solution.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding nitrocefin.

-

Monitor the increase in absorbance at 486 nm, which indicates the hydrolysis of nitrocefin.

-

-

Data Analysis:

-

Calculate the initial reaction rates.

-

Determine the IC50 value from the dose-response curve.

-

Perform kinetic studies with varying substrate and inhibitor concentrations to determine the Ki and the mode of inhibition.

-

Role in Ethylmalonic Encephalopathy

In the context of the inborn error of metabolism, ethylmalonic encephalopathy (EE), this compound is not a direct causative agent but rather a biomarker that accumulates as a result of a primary enzymatic defect.

Pathophysiological Pathway

EE is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[4] This enzyme is crucial for the detoxification of hydrogen sulfide (B99878) (H2S). A deficiency in ETHE1 leads to the accumulation of H2S, which in turn inhibits other mitochondrial enzymes, notably short-chain acyl-CoA dehydrogenase (SCAD).[5] SCAD is involved in the catabolism of branched-chain amino acids, including isoleucine. The inhibition of SCAD leads to the accumulation of upstream metabolites, which are then alternatively metabolized, resulting in the elevated urinary excretion of ethylmalonic acid and methylsuccinic acid. Therefore, the presence of this compound in this context is a downstream effect of the primary ETHE1 deficiency.

The following diagram outlines the pathological cascade in Ethylmalonic Encephalopathy.

Conclusion

This compound demonstrates multifaceted interactions within biological systems. As a potent inhibitor of Carboxypeptidase A and an inhibitor of IMP-1 metallo-β-lactamase, it holds potential as a scaffold for the development of novel therapeutic agents. In the context of ethylmalonic encephalopathy, its presence serves as a crucial diagnostic marker, highlighting a complex interplay of metabolic pathways. Further research into the precise quantitative inhibitory constants and detailed structural interactions of this compound with its target enzymes will be invaluable for advancing our understanding of its biological roles and for harnessing its therapeutic potential.

References

- 1. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel IMP-1 metallo-beta-lactamase inhibitors can reverse meropenem resistance in Escherichia coli expressing IMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple sources of metabolic disturbance in ETHE1-related ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial Dysfunction and Redox Homeostasis Impairment as Pathomechanisms of Brain Damage in Ethylmalonic Encephalopathy: Insights from Animal and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of 2-Ethyl-2-methylsuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylsuccinic acid, a dicarboxylic acid, is primarily recognized as a metabolite of the anti-epileptic drug ethosuximide (B1671622). Its presence and concentration in biological fluids are direct indicators of ethosuximide biotransformation. Understanding the metabolic pathways leading to the formation and potential degradation of this compound is crucial for comprehending the pharmacokinetics of ethosuximide, monitoring patient adherence, and assessing potential drug-drug interactions. This technical guide provides an in-depth exploration of the role of this compound in metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Metabolic Pathway of Ethosuximide and the Formation of this compound

The primary route to the formation of this compound in humans and animal models is through the metabolism of ethosuximide (2-ethyl-2-methylsuccinimide). Ethosuximide is extensively metabolized in the liver, with approximately 80% of the drug undergoing biotransformation, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1] The remaining 10-20% is excreted unchanged in the urine.[1]

The metabolic conversion of ethosuximide proceeds through several key pathways:

-

Hydroxylation: This is the major metabolic route, leading to the formation of several hydroxylated metabolites. The primary metabolites include 2-(1-hydroxyethyl)-2-methylsuccinimide and 2-ethyl-3-hydroxy-2-methylsuccinimide.[2] Further oxidation of the hydroxylated ethyl side chain can lead to the formation of 2-carboxymethyl-2-methylsuccinimide.[2]

-

Hydrolysis: this compound is formed through the hydrolytic cleavage of the succinimide (B58015) ring of ethosuximide. While the specific enzyme responsible for this hydrolysis in vivo is not definitively identified in the literature, this biotransformation is a recognized metabolic fate for succinimide-based drugs. This reaction converts the cyclic imide structure into an open-chain dicarboxylic acid.

The metabolic pathways of ethosuximide are stereoselective, meaning that the different enantiomers of the drug may be metabolized at different rates, leading to varying concentrations of the resulting metabolites.

Metabolic Pathway Diagram

Caption: Metabolic pathway of ethosuximide leading to the formation of this compound.

Quantitative Data on Ethosuximide Metabolism

The quantitative analysis of ethosuximide and its metabolites is essential for therapeutic drug monitoring and pharmacokinetic studies. The following table summarizes key quantitative parameters related to ethosuximide metabolism.

| Parameter | Value | Species | Reference |

| Ethosuximide Excretion (Unchanged) | 10-20% of dose | Human | [1] |

| Ethosuximide Metabolism | ~80% of dose | Human | [1] |

| Major Metabolite | 2-(1-hydroxyethyl)-2-methylsuccinimide | Human, Rat | [2] |

Experimental Protocols

The analysis of this compound and other ethosuximide metabolites in biological matrices typically involves chromatographic methods coupled with various detection techniques.

Gas Chromatography (GC) for Ethosuximide and Metabolites

Gas chromatography is a robust technique for the separation and quantification of ethosuximide and its metabolites.

Sample Preparation (Serum/Plasma):

-

To 1 mL of serum or plasma, add an internal standard.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., chloroform (B151607) or diethyl ether).

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of an appropriate solvent for GC analysis.

GC Conditions:

-

Column: A capillary column suitable for drug analysis (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all compounds.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Workflow for GC Analysis

Caption: General workflow for the analysis of ethosuximide and its metabolites by Gas Chromatography.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used method for the routine therapeutic drug monitoring of ethosuximide.

Sample Preparation (Plasma):

-

Protein precipitation is a common and simple sample preparation technique. To 100 µL of plasma, add 300 µL of a protein precipitating agent like acetonitrile (B52724).

-

Vortex the mixture vigorously.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a wavelength where ethosuximide and its metabolites absorb (e.g., around 200-220 nm).

Logical Diagram for HPLC Method Selection

Caption: Decision diagram for selecting an appropriate analytical method for ethosuximide and its metabolites.

Conclusion

This compound is a recognized, albeit likely minor, metabolite of the anticonvulsant drug ethosuximide. Its formation occurs via the hydrolysis of the parent drug's succinimide ring. The primary metabolic pathways for ethosuximide involve extensive hydroxylation by hepatic enzymes. The quantification of this compound and other metabolites is crucial for a comprehensive understanding of ethosuximide's pharmacokinetics and is typically achieved using chromatographic techniques such as GC and HPLC. Further research is warranted to elucidate the specific enzymes involved in the hydrolysis of ethosuximide and to accurately quantify the contribution of this pathway to the overall metabolism of the drug.

References

An In-depth Technical Guide to 2-Ethyl-2-methylsuccinic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethyl-2-methylsuccinic acid, a dicarboxylic acid of interest in organic synthesis and pharmaceutical research. This document details its historical discovery, various synthetic methodologies with experimental protocols, and a compilation of its physicochemical properties. Furthermore, it explores its relevance in drug development, particularly as a known impurity and metabolite of the anti-epileptic drug ethosuximide (B1671622), and its potential as a metallo-β-lactamase inhibitor.

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, its preparation is rooted in the broader development of synthetic methods for substituted succinic acids, a field significantly advanced by the work of organic chemists in the late 19th and early 20th centuries. One of the key early methods for synthesizing α,α-disubstituted succinic acids involved the condensation of ketones with ethyl cyanoacetate (B8463686). A notable detailed procedure for the synthesis of this compound was published in the esteemed collection Organic Syntheses, which provides reliable methods for the preparation of organic compounds. This particular synthesis, a modification of a procedure by Smith and Horowitz, solidifies its place within the established canon of organic chemistry.

Physicochemical Properties

This compound is a white solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |

| CAS Number | 631-31-2 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | ChemScene |

| logP | 0.962 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 4 | ChemScene |

| Rotatable Bond Count | 3 | ChemScene |

Note: Experimental values for melting point, boiling point, and density are not consistently reported in the literature.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry (GC-MS):

-

Major Peaks (m/z): 73, 114, 55[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are available for this compound. The ¹H NMR spectrum would be expected to show signals corresponding to the ethyl and methyl protons, as well as the methylene (B1212753) protons of the succinic acid backbone. The ¹³C NMR spectrum would show distinct signals for the seven carbon atoms in their different chemical environments.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups, and a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl groups.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. Below are detailed protocols for two key methods.

Synthesis from 2-Butanone (B6335102) and Ethyl Cyanoacetate

This one-step condensation and hydrolysis procedure is a well-established method for the preparation of α,α-disubstituted succinic acids.[2]

Experimental Protocol:

-

Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, add potassium cyanide (71.6 g, 1.1 moles) and 100 mL of 95% ethanol.

-

Addition of Reactants: Prepare a solution of ethyl cyanoacetate (113 g, 1.0 mole), 2-butanone (79 g, 1.1 moles), and glacial acetic acid (66 mL). Add this solution to the stirred potassium cyanide suspension over a period of 1 hour.

-

Reaction: Stir the mixture for an additional hour, then remove the stirrer and allow the mixture to stand at room temperature for 7 days.

-

Hydrolysis: Add 500 mL of concentrated hydrochloric acid to the semi-solid reaction mixture and reflux vigorously for 4 hours. Add an additional 500 mL of concentrated hydrochloric acid and continue refluxing for another 4 hours.

-

Extraction: Cool the reaction mixture and extract with four portions of ether (400 mL, 250 mL, 200 mL, 200 mL).

-

Isolation: Combine the ether extracts, filter, and distill off about two-thirds of the ether. Transfer the remaining ethereal solution to a 500-mL Erlenmeyer flask and remove the rest of the ether.

-

Crystallization: Dissolve the residue (approximately 160 g) in 200 mL of 24% hydrochloric acid and distill until the boiling point reaches 108°C. Cool the solution and let it stand at 5°C for about 20 hours.

-

Purification: Collect the crystalline product by vacuum filtration and dry it in a vacuum desiccator over concentrated sulfuric acid and potassium hydroxide (B78521) pellets. The yield is typically 65-75 g.

Malonic Ester Synthesis

The malonic ester synthesis provides a versatile route to substituted carboxylic acids. The general principle involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. For this compound, a sequential alkylation with an ethyl and a methyl halide (or their equivalents) would be employed, followed by hydrolysis of the ester groups and a final hydrolysis and decarboxylation step.

Conceptual Workflow for Malonic Ester Synthesis:

Caption: General workflow for the synthesis of this compound via the malonic ester route.

Relevance in Drug Development

Ethosuximide Impurity and Metabolite

This compound is a known impurity and a potential metabolite of the anti-epileptic drug ethosuximide (2-ethyl-2-methylsuccinimide).[3] The metabolism of ethosuximide primarily occurs in the liver via hydroxylation, but hydrolysis of the succinimide (B58015) ring to the corresponding dicarboxylic acid is a possible metabolic pathway. Understanding the metabolic fate of ethosuximide is crucial for assessing its efficacy and potential toxicity.

Proposed Metabolic Pathway of Ethosuximide:

Caption: Simplified proposed metabolic pathways of ethosuximide.

Metallo-β-Lactamase Inhibition

There is growing interest in this compound as a potential inhibitor of metallo-β-lactamases (MBLs). These enzymes are a significant contributor to bacterial antibiotic resistance as they can hydrolyze a broad spectrum of β-lactam antibiotics. The dicarboxylic acid moiety of this compound may chelate the zinc ions in the active site of MBLs, thereby inhibiting their activity.

Conceptual Mechanism of MBL Inhibition:

Caption: Conceptual diagram of metallo-β-lactamase inhibition by this compound.

Conclusion

This compound, a seemingly simple dicarboxylic acid, holds considerable interest for researchers in organic synthesis and medicinal chemistry. Its established synthetic routes provide a foundation for further exploration of its derivatives. Moreover, its connection to the metabolism of the widely used drug ethosuximide and its potential as a metallo-β-lactamase inhibitor highlight its importance in the ongoing efforts of drug development and the fight against antibiotic resistance. This guide serves as a foundational resource for professionals seeking to understand and utilize this versatile chemical compound.

References

Spectroscopic and Spectrometric Analysis of 2-Ethyl-2-methylsuccinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data available for 2-Ethyl-2-methylsuccinic acid (CAS No. 631-31-2). The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this dicarboxylic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables and outlines generalized experimental protocols for these analytical techniques.

Summary of Spectroscopic and Spectrometric Data

The following tables summarize the available quantitative data for this compound, aiding in its structural elucidation and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

| ¹H NMR | ¹³C NMR |

| Instrument: Varian A-60[1] | Sample Source: Aldrich Chemical Company, Inc.[1] |

| No detailed peak assignments are publicly available. | No detailed peak assignments are publicly available. |

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Technique | Key Absorptions (cm⁻¹) |

| ATR-IR | Specific peak values are not detailed in publicly available data. Expected characteristic peaks include a broad O-H stretch from the carboxylic acids (around 3300-2500 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-H stretches (around 3000-2850 cm⁻¹). |

| Sample Source: Aldrich[1] |

Table 3: Mass Spectrometry (MS) Data for this compound

| Technique | Key Fragments (m/z) |

| GC-MS | Top Peak: 73[1] |

| 2nd Highest Peak: 114[1] | |

| 3rd Highest Peak: 55[1] | |

| Molecular Formula: C₇H₁₂O₄[1] | Molecular Weight: 160.17 g/mol [1] |

Experimental Protocols

While specific experimental parameters for the publicly available spectra of this compound are not extensively detailed, this section provides generalized protocols for obtaining such data based on standard laboratory practices for similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, Chloroform-d - CDCl₃, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition (¹H and ¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Used to identify the functional groups present in a molecule.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are usually co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Provides information about the molecular weight and fragmentation pattern of a molecule.

Sample Preparation and Introduction (GC-MS):

Due to the low volatility of carboxylic acids, a derivatization step is often necessary for GC-MS analysis. Silylation is a common method.

-

Accurately weigh a small amount (e.g., 1 mg) of this compound into a reaction vial.

-

Add a suitable solvent (e.g., pyridine) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Column: A suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte from any impurities.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A range appropriate for the expected molecular ion and fragments (e.g., m/z 40-400).

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Analytical workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 2-Ethyl-2-methylsuccinic Acid

These application notes provide a detailed protocol for the laboratory synthesis and purification of 2-Ethyl-2-methylsuccinic acid, a valuable building block in organic synthesis and drug development. The described method is a well-established procedure suitable for researchers and scientists in relevant fields.

Synthesis Overview

The synthesis of this compound is achieved through a one-pot reaction involving the condensation of ethyl cyanoacetate (B8463686) and 2-butanone (B6335102), followed by in-situ hydrolysis of the resulting dicyano intermediate. This method is advantageous as it consolidates multiple transformations into a single sequence, enhancing convenience and efficiency.[1] The initial reaction forms ethyl 2,3-dicyano-3-methylpentanoate, which is then subjected to vigorous acidic hydrolysis to yield the desired α,α-disubstituted succinic acid.[1]

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Figure 1: Experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established Organic Syntheses procedure.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Volume (mL) |

| Ethyl cyanoacetate | 113.12 | 113 | 1.0 | 106 |

| 2-Butanone | 72.11 | 79 | 1.1 | 98 |

| Potassium cyanide | 65.12 | 71.6 | 1.1 | - |

| 95% Ethanol | - | - | - | 100 |

| Glacial acetic acid | 60.05 | - | - | 66 |

| Concentrated hydrochloric acid | 36.46 | - | - | 500 + 500 |

| Diethyl ether | 74.12 | - | - | 400 + 250 + 200 + 200 |

| 24% Hydrochloric acid | - | - | - | 200 |

| Benzene (for recrystallization) | 78.11 | - | - | 100 |

| Hexane (for recrystallization) | 86.18 | - | - | 100 |

Procedure:

Part 1: Condensation Reaction

-

In a 2-liter round-bottomed flask equipped with a mechanical stirrer, add potassium cyanide (71.6 g, 1.1 moles) and 100 mL of 95% ethanol.

-

Prepare a solution of ethyl cyanoacetate (113 g, 1.0 mole), 2-butanone (79 g, 1.1 moles), and glacial acetic acid (66 mL).

-

Add the prepared solution to the stirred potassium cyanide mixture over a period of 1 hour.

-

Continue stirring the resulting semi-solid mixture for an additional 4 hours.

Part 2: Hydrolysis

-

To the reaction mixture, add 500 mL of concentrated hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture to a vigorous reflux for 4 hours.

-

After 4 hours, add an additional 500 mL of concentrated hydrochloric acid and continue to reflux for another 4 hours.

Part 3: Extraction and Isolation

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with four portions of diethyl ether (400 mL, 250 mL, 200 mL, and 200 mL). If a separate layer does not form, add 200 mL of water.

-

Combine the ether extracts and filter them.

-

Distill off approximately two-thirds of the ether.

-

Transfer the remaining ethereal solution to a 500-mL Erlenmeyer flask and remove the rest of the ether.

-

Dissolve the residue (approximately 160 g) in 200 mL of 24% hydrochloric acid (prepared by mixing 1 part water with 2 parts concentrated hydrochloric acid).

-

Distill the solution until the boiling point of the distillate reaches 108°C.

-

Cool the solution and let it stand at 5°C for about 20 hours to allow for crystallization.

-

Collect the crystalline product by vacuum filtration and dry it in a vacuum desiccator containing both concentrated sulfuric acid and potassium hydroxide (B78521) pellets.

Part 4: Purification (Optional Recrystallization)

-

For further purification, dissolve 50 g of the crude acid in 100 mL of benzene.

-

Filter the solution and add 100 mL of hexane.

-

Cool the solution to 5°C to induce crystallization.

-

Collect the purified crystals by filtration.

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield | ||

| Crude Product | 65–75 g (41-47% based on ethyl cyanoacetate) | [1] |

| Recrystallized Product | 45.0 g (from 50 g of crude) | [1] |